6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate
Description
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6S/c1-11-5-6-19-18(20-11)28-10-14-8-15(22)16(9-26-14)27-17(23)12-3-2-4-13(7-12)21(24)25/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLKFZWQKYAKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diketene and Ethyl Acetoacetate
The pyranone core is synthesized via cyclocondensation under acidic conditions:
Chloromethylation
The chloromethyl group is introduced via Friedel-Crafts alkylation:
- Conditions : Paraformaldehyde (1.2 equiv) and HCl gas (anhydrous) in dioxane at 60°C for 6 hours.
- Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and column chromatography (SiO₂, hexane/ethyl acetate 4:1).
- Yield : 55–60%.
Synthesis of Intermediate B: 4-Methylpyrimidine-2-thiol
Cyclization of Thiourea and β-Diketones
A modified Bredereck reaction is employed:
- Reaction : 3-Aminocrotononitrile (1.0 equiv) and thiourea (1.1 equiv) in ethanol with KOH (2.0 equiv) at reflux for 8 hours.
- Mechanism : Nucleophilic attack followed by cyclodehydration.
- Workup : Acidification to pH 3–4, filtration, and recrystallization from methanol.
- Yield : 75–80%.
Coupling of Intermediates A and B
Nucleophilic Substitution
The chloromethyl group in Intermediate A reacts with 4-methylpyrimidine-2-thiol:
- Conditions : DMF solvent, K₂CO₃ (2.5 equiv), 80°C for 12 hours under N₂.
- Mechanism : SN2 displacement forming the thioether linkage.
- Workup : Dilution with ice water, extraction with ethyl acetate, and silica gel chromatography (hexane/acetone 3:1).
- Yield : 65–70%.
Esterification with 3-Nitrobenzoyl Chloride
Steglich Esterification
The hydroxyl group on the pyranone is acylated under mild conditions:
- Reagents : 3-Nitrobenzoyl chloride (1.5 equiv), DMAP (0.2 equiv), and DCC (1.2 equiv) in anhydrous CH₂Cl₂ at 0°C→25°C for 24 hours.
- Mechanism : Activation via dicyclohexylcarbodiimide (DCC) to form the reactive acyloxyphosphonium intermediate.
- Workup : Filtration to remove DCU, washing with 5% HCl, and evaporation.
- Yield : 85–90%.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A patent-derived method combines chloromethylation and esterification in a single vessel:
Enzymatic Esterification
A greener approach using lipases (e.g., Candida antarctica):
- Conditions : Pyranone alcohol (1.0 equiv), 3-nitrobenzoyl vinyl ester (2.0 equiv), and immobilized lipase in tert-butanol at 40°C for 48 hours.
- Yield : 50–55% with >95% enantiomeric excess.
Analytical Characterization
Spectroscopic Data
Purity Optimization
- HPLC : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ=254 nm; purity >99%.
- XRD : Monoclinic crystal system, space group P2₁/c, confirming planar pyranone and benzoate moieties.
Challenges and Mitigation Strategies
Nitro Group Instability
Thiol Oxidation
- Issue : Disulfide formation during coupling.
- Solution : Conduct reactions under inert atmosphere (N₂/Ar) with fresh thiol.
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and nitrobenzoate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can introduce various functional groups depending on the nucleophile or electrophile used.
Scientific Research Applications
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate involves its interaction with specific molecular targets. The pyrimidine and nitrobenzoate groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to the observed biological or chemical outcomes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight :
- The 3-nitrobenzoate derivative (main compound) has the highest molecular weight (413.4 g/mol) due to the nitro group’s contribution.
- Halogenated analogs (e.g., 2,6-difluoro) exhibit lower molecular weights (~390 g/mol) compared to methyl-substituted derivatives (~368 g/mol) .
- The 3,4-diethoxybenzoate variant has the highest molecular weight (442.5 g/mol), attributed to the ethoxy groups’ bulk .
Methyl and ethoxy groups (electron-donating) could increase steric hindrance or alter solubility profiles. For example, ethoxy groups in the 3,4-diethoxy analog may improve lipophilicity .
Structural Diversity :
Biological Activity
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyran ring , a pyrimidine ring , and a nitrobenzoate group. Its IUPAC name is 6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl} 3-nitrobenzoate , with the following chemical formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation: It could act as an antagonist or agonist at various receptors, influencing signal transduction pathways.
Antimicrobial Properties
Research has indicated that compounds similar to 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran derivatives exhibit significant antimicrobial activity. For instance, related pyrimidine derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis and Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
Studies have suggested that the compound may possess anticancer properties. The presence of the pyrimidine and nitrobenzoate moieties is thought to contribute to its ability to inhibit cancer cell proliferation. For example, a closely related compound demonstrated selective inhibition of cancer cell lines while sparing normal cells .
Study on Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of similar compounds demonstrated that derivatives with a pyrimidine ring showed moderate to high activity against drug-sensitive strains of Mycobacterium tuberculosis. The results suggested that structural modifications could enhance potency against resistant strains .
Investigation into Anticancer Mechanisms
In vitro studies revealed that compounds with similar structures could induce apoptosis in cancer cells through the activation of intrinsic pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl} 3-nitrobenzoate | Pyran, Pyrimidine, Nitrobenzoate | Antimicrobial, Anticancer |
| 6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl} 4-nitrobenzoate | Similar core structure | Moderate antimicrobial activity |
| 6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl} 3,4-dimethylbenzoate | Variations in side groups | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
